An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran
An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran core is recognized as a privileged scaffold, appearing in numerous bioactive natural products and synthetic compounds.[1][2] The introduction of a fluorine atom and gem-dimethyl groups on this scaffold is a strategic design choice intended to modulate key drug-like properties. This document details the compound's structural attributes, core physicochemical parameters such as solubility and lipophilicity, and the analytical methodologies for its characterization. Furthermore, it provides field-proven experimental protocols for determining these properties and discusses their direct implications for drug development, particularly concerning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Value of a Privileged Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in the design of bioactive molecules, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and hypolipidemic effects.[3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets.
The subject of this guide, 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran, incorporates three key structural modifications to this core scaffold:
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6-Fluoro Substitution: Fluorine is often introduced by medicinal chemists to enhance metabolic stability, improve binding affinity to target proteins by forming favorable orthogonal interactions, and modulate pKa and lipophilicity.[3]
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2,2-Dimethyl Group (gem-dimethyl): This feature sterically shields the adjacent ether oxygen and benzylic position from metabolic degradation (e.g., by cytochrome P450 enzymes), a common strategy to increase a compound's half-life.
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Dihydrobenzofuran Core: This saturated heterocyclic portion provides conformational constraint compared to a more flexible acyclic ether, which can be advantageous for receptor binding.
Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems and for its rational application in the design of novel therapeutics.
Molecular and Structural Properties
The foundational characteristics of a compound dictate its behavior. The key identifiers and structural properties for 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran | IUPAC Nomenclature |
| CAS Number | 960309-78-8 | BLDpharm[6] |
| Molecular Formula | C₁₀H₁₁FO | Calculated |
| Molecular Weight | 166.19 g/mol | Calculated |
| Chemical Structure | - |
Core Physicochemical Parameters and Their Significance in Drug Discovery
A molecule's journey through the body is governed by its physicochemical properties. This section details the critical parameters for 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran, explaining the causality between these values and their expected pharmacological impact.
Lipophilicity (LogP)
Theoretical Grounding: The octanol-water partition coefficient (LogP) is the measure of a compound's differential solubility between a nonpolar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of a drug's ability to cross lipid membranes, such as the intestinal wall and the blood-brain barrier.
Expert Insights: While no experimental LogP value for 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran is publicly documented, we can infer its characteristics. The parent 2,3-dihydrobenzofuran has a computed XLogP3 of 2.1.[7] The addition of two methyl groups and a fluorine atom will substantially increase its lipophilicity. A higher LogP (typically in the range of 1-3 for oral drugs) is associated with better membrane permeability and absorption. However, excessively high LogP values (>5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Given its structure, this compound is expected to have a LogP value that favors good membrane permeability.
Aqueous Solubility (LogS)
Theoretical Grounding: Aqueous solubility is the measure of a compound's ability to dissolve in water. For orally administered drugs, sufficient solubility is required for the drug to dissolve in the gastrointestinal fluids before it can be absorbed.
Expert Insights: The structure of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran is predominantly nonpolar and hydrophobic. It lacks readily ionizable groups that would enhance solubility in aqueous media. Therefore, it is predicted to have low water solubility.[8] This is a critical parameter to determine experimentally, as poor solubility can be a major hurdle in drug development, often leading to low and variable bioavailability. Formulation strategies, such as creating amorphous solid dispersions or using solubility-enhancing excipients, may be necessary for any therapeutic agent based on this scaffold.
Acidity and Basicity (pKa)
Theoretical Grounding: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The ionization state profoundly affects a compound's solubility, permeability, and receptor binding.
Expert Insights: 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran does not possess any significantly acidic or basic functional groups. The ether oxygen is a very weak Lewis base, and the aromatic ring is not activated towards deprotonation under physiological conditions.[9] Therefore, the compound is classified as neutral and will not ionize within the physiological pH range (1-8). This has two key consequences:
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pH-Independent Solubility: Its low aqueous solubility will not be significantly altered by changes in pH across the gastrointestinal tract.
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Permeability: As it exists entirely in its neutral, more lipophilic form, it is well-suited for passive diffusion across biological membranes.
Summary of Physicochemical Properties
| Parameter | Predicted/Contextual Value | Significance in Drug Development |
| Melting Point | Data not available. Parent compound: -21.5 °C.[7] | Affects solid-state properties, formulation, and dissolution rate. |
| Boiling Point | Data not available. Parent compound: 188-189 °C.[7] | Relevant for purification and synthesis process development. |
| LogP | > 2.1 (Predicted to be moderately high) | High membrane permeability, potential for good absorption. |
| Aqueous Solubility | Predicted to be low | Potential challenge for oral bioavailability; may require formulation. |
| pKa | N/A (Neutral Compound) | Solubility and permeability are independent of GI tract pH. |
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of a compound. While specific spectra for this compound are proprietary, this section outlines the expected analytical signatures based on its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. A sharp singlet representing the six protons of the gem-dimethyl group at the C2 position would be a key identifier. Signals for the methylene protons at the C3 position would also be present.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would display ten unique carbon signals. The C-F coupling would be observable for the carbon directly attached to the fluorine and adjacent carbons.
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance would confirm the presence of the single fluorine atom.
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak corresponding to the exact mass of the compound (166.19 g/mol ), confirming its molecular formula.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a typical starting point for method development.[10][11]
Experimental Protocols: A Self-Validating Approach
The following protocols describe robust, field-proven methods for the experimental determination of LogP and aqueous solubility. The causality behind key steps is explained to ensure trustworthiness and reproducibility.
Protocol: Determination of LogP (Shake-Flask Method)
This method remains the gold standard for its direct measurement of partitioning.
Methodology:
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Preparation: Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions. Purchase or prepare high-purity n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by stirring them together overnight and then separating the phases. Causality: Pre-saturation prevents volume changes during the experiment, which would otherwise lead to inaccurate concentration measurements.
-
Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent like acetonitrile or DMSO.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.
-
Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve must be run in parallel. Causality: HPLC provides the necessary sensitivity and specificity to accurately quantify the compound in complex matrices.
-
Calculation: Calculate the partition coefficient (P) and LogP as follows:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
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LogP = log₁₀(P)
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Protocol: Determination of Thermodynamic Aqueous Solubility
This method determines the equilibrium solubility of the solid compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of phosphate buffer (pH 7.4). Causality: Using an excess of solid ensures that a saturated solution is achieved at equilibrium.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for at least 24 hours. This duration is critical to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. Causality: Filtration is crucial; any suspended solid particles will artificially inflate the measured concentration.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.
-
Calculation: The measured concentration is the thermodynamic solubility of the compound, typically reported in µg/mL or µM.
Visualizing Workflows and Relationships
Diagrams provide a clear, high-level overview of complex processes and concepts, enhancing understanding and retention.
General Physicochemical Characterization Workflow
Caption: High-level workflow for the characterization of a novel chemical entity.
Detailed Workflow for Shake-Flask LogP Determination
Caption: Step-by-step experimental workflow for LogP determination.
Relationship Between Physicochemical Properties and ADME
Caption: Impact of core physicochemical properties on ADME outcomes.
Conclusion
6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran is a strategically designed chemical scaffold with a compelling profile for drug discovery. Its key physicochemical characteristics—moderate to high lipophilicity, low but pH-independent aqueous solubility, and metabolic stability conferred by the gem-dimethyl group—make it an attractive starting point for developing orally bioavailable drugs. The experimental protocols and analytical frameworks detailed in this guide provide a robust system for the evaluation of this and related compounds. By understanding and manipulating these fundamental properties, researchers can effectively harness the potential of the fluorinated dihydrobenzofuran core to create novel and effective therapeutic agents.
References
-
PubChem. Dihydrobenzofuran. National Institutes of Health. Available from: [Link]
-
Doron Scientific. 6-Fluoro-2,3-dihydrobenzofuran. Available from: [Link]
-
Kovács, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]
-
ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
ResearchGate. pKa values calculated for the complexes of 2,3‐dihydrobenzofuran (1) or... Available from: [Link]
-
Kumar, V., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available from: [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]
-
Semantic Scholar. Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Available from: [Link]
-
Food and Drug Administration, Department of Health. Analytical Methods & Research - Cosmetics. Available from: [Link]
-
MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
Physical Chemistry Research. Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Available from: [Link]
-
Renga, B., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
MDPI. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Available from: [Link]
-
NIST WebBook. Benzofuran, 2,3-dihydro-2-methyl-. Available from: [Link]
-
ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Available from: [Link]
-
Shi, G., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Available from: [Link]
-
Chemsrc. 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Available from: [Link]
-
ResearchGate. Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans | Request PDF. Available from: [Link]
-
PubChemLite. 6-fluoro-2,3-dihydro-1-benzofuran-3-one. Available from: [Link]
-
PubMed. Fluorous and Fluorogenic Derivatization for Selective Liquid Chromatographic Analysis of Cyanide in Human Plasma. Available from: [Link]
-
ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
-
AMERICAN ELEMENTS®. 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Available from: [Link]
-
MavMatrix. Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromatography and Hydrophilic Interaction Liquid Chromatography. Available from: [Link]
-
Wikipedia. Dibenzofuran. Available from: [Link]
-
MDPI. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Available from: [Link]
-
ResearchGate. Spectra and photophysics of new organic fluorophores: 2,3Di(phenylethenyl)benzofuran derivatives. Available from: [Link]
-
PubMed Central. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]
-
Chair of Analytical Chemistry. pKa values bases. Available from: [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceopen.com [scienceopen.com]
- 6. 960309-78-8|6-FLUORO-2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN|BLD Pharm [bldpharm.com]
- 7. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Fluorous and Fluorogenic Derivatization for Selective Liquid Chromatographic Analysis of Cyanide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
